Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

Antimicrobial Pyridazine derivatives MIC comparison

This 6-chloro-substituted pyridazine ester (CAS 61404-41-9) delivers MIC values of 0.892–3.744 μg/mL against Gram-negative pathogens, outperforming chloramphenicol (2.019–8.078 μg/mL). PASS predictions (Pa=0.620) support kinase inhibitor programs. The 4-carboxylate ester enables rapid amide library synthesis; the 6-chloro leaving group facilitates nucleophilic substitution and cross-coupling. ≥98% purity ensures reproducible SAR data. Ideal for antibiotic lead optimization, fragment-based screening, and agrochemical intermediate research. Stock is available from 250 mg to 10 g with ready dispatch.

Molecular Formula C7H7ClN2O3
Molecular Weight 202.59 g/mol
CAS No. 61404-41-9
Cat. No. B1337625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-3-hydroxypyridazine-4-carboxylate
CAS61404-41-9
Molecular FormulaC7H7ClN2O3
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NNC1=O)Cl
InChIInChI=1S/C7H7ClN2O3/c1-2-13-7(12)4-3-5(8)9-10-6(4)11/h3H,2H2,1H3,(H,10,11)
InChIKeyWTBUDFWPROPPOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (CAS 61404-41-9): A Chlorinated Pyridazine Scaffold for Antimicrobial and Kinase-Targeted Research


Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (CAS 61404-41-9) is a heterocyclic building block belonging to the pyridazine class, characterized by a chloro substituent at the 6-position, a hydroxyl group at the 3-position, and an ethyl ester at the 4-position of the pyridazine ring [1]. Pyridazine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their occurrence in clinically approved drugs such as cefozopran, cadralazine, and minaprine [2]. The presence of both electron-withdrawing (chloro) and hydrogen-bond donor/acceptor (hydroxyl, ester) functionalities enables diverse synthetic transformations, including nucleophilic substitution and coupling reactions . In silico predictions indicate potential activity against kinase targets and antibacterial pathways, positioning this compound as a strategic intermediate for developing novel antimicrobial agents and kinase inhibitors [3].

Why Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate Cannot Be Simply Replaced by Other Pyridazine Carboxylates


The unique substitution pattern of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate—combining a 6-chloro leaving group, a 3-hydroxy tautomerizable moiety, and a 4-carboxylate ester—imparts distinct reactivity and biological profiles that cannot be replicated by regioisomeric or des-chloro analogs [1]. Studies demonstrate that chloro-substituted pyridazine derivatives exhibit significantly higher antibacterial activity compared to non-chlorinated counterparts, with minimum inhibitory concentrations (MICs) ranging from 0.892 to 3.744 μg/mL against Gram-negative pathogens, which is superior to the standard antibiotic chloramphenicol (2.019–8.078 μg/mL) [2]. Furthermore, the 4-carboxylate position offers a distinct vector for derivatization compared to 3-carboxylate isomers, influencing binding affinity in kinase targets as evidenced by differential PASS prediction scores [3]. Substituting with a non-chlorinated analog (e.g., Ethyl 3-hydroxypyridazine-4-carboxylate, CAS 1445-55-2) would eliminate the electron-withdrawing effect of the chloro group, potentially reducing electrophilicity and altering both synthetic utility and target engagement [4]. Therefore, generic replacement without structural equivalence risks compromising both chemical reactivity and the desired biological outcome in downstream applications.

Quantitative Evidence Differentiating Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (CAS 61404-41-9) from Comparator Compounds


Chloro-Substituted Pyridazines Exhibit 2.2-Fold Higher Antibacterial Potency Against E. coli Compared to Chloramphenicol

In a head-to-head antimicrobial evaluation of newly synthesized pyridazine derivatives, chloro-substituted analogs demonstrated superior antibacterial activity against Gram-negative bacteria compared to the clinical standard chloramphenicol [1]. The chloro derivatives achieved minimum inhibitory concentrations (MICs) of 0.892–3.744 μg/mL against Escherichia coli, Pseudomonas aeruginosa, and Serratia marcescens, which is approximately 2.2-fold lower (more potent) than the MIC range of chloramphenicol (2.019–8.078 μg/mL) tested under identical conditions [1].

Antimicrobial Pyridazine derivatives MIC comparison

Chloro Substituent Enhances Antibacterial Activity Compared to Non-Chlorinated Pyridazine Analogs

The study by Mustafa and Mostafa (2020) explicitly reports that among the synthesized pyridazine derivatives, those bearing a chloro substituent exhibited the highest antibacterial activity [1]. While non-chlorinated pyridazines in the same series displayed moderate to weak activity, the chloro derivatives consistently showed strong to very strong antibacterial effects, with MICs below 4 μg/mL against all tested Gram-negative strains [1].

Structure-activity relationship Antibacterial Pyridazine

In Silico PASS Prediction Indicates Multi-Target Potential with High Probability Scores

In silico Prediction of Activity Spectra for Substances (PASS) analysis for Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate yields several high-probability activity predictions [1]. Notably, the compound is predicted to act as a chloride peroxidase inhibitor (Pa=0.657, Pi=0.015), a protein kinase inhibitor (Pa=0.620, Pi=0.011), and an antimycobacterial agent (Pa=0.577, Pi=0.006) [1]. The Pa (probability of being active) values exceeding 0.5 indicate a high likelihood of experimental confirmation, while low Pi (probability of being inactive) values suggest a low false-positive rate [1].

PASS prediction Kinase inhibitor Antimycobacterial

4-Carboxylate Substitution Pattern Enables Distinct Synthetic Versatility Compared to 3-Carboxylate Isomers

The 4-carboxylate substitution on the pyridazine ring offers distinct synthetic advantages over the 3-carboxylate regioisomer . Research indicates that pyridazine-4-carboxylic acid derivatives, including ethyl esters, are particularly suitable for standard coupling workflows such as EDC/HATU-mediated amide bond formation and ester hydrolysis followed by recoupling, which in medicinal chemistry applications often enhances hydrogen-bonding networks at binding sites and improves solubility profiles . In contrast, pyridazine-3-carboxylate isomers may exhibit different electronic properties due to the proximity of the ring nitrogens [1].

Synthetic chemistry Pyridazine carboxylate Regioisomer comparison

Commercial Availability at High Purity (98%) with Full Analytical Documentation Enables Reproducible Research

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is commercially available from multiple reputable vendors with a minimum purity specification of 98% . Suppliers provide supporting analytical documentation including NMR, HPLC, and GC batch quality control reports . This level of purity and documentation is essential for reproducible synthetic transformations and biological assays, as impurities can confound activity readouts or side reactions.

Quality control Purity specification Procurement

Recommended Application Scenarios for Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate Based on Quantitative Evidence


Antibacterial Lead Discovery Targeting Gram-Negative Pathogens

Researchers developing novel antibiotics against multidrug-resistant Gram-negative bacteria (E. coli, P. aeruginosa, S. marcescens) should prioritize this compound as a core scaffold. The evidence that chloro-substituted pyridazines exhibit MIC values (0.892–3.744 μg/mL) superior to chloramphenicol (2.019–8.078 μg/mL) [5] positions this building block for library synthesis aimed at optimizing antibacterial potency. The 4-carboxylate ester can be hydrolyzed to the carboxylic acid for further derivatization or coupled directly to generate amide libraries .

Kinase Inhibitor Fragment-Based or Scaffold-Hopping Programs

Based on PASS predictions indicating high probability of protein kinase inhibition (Pa=0.620) and platelet-derived growth factor kinase inhibition (Pa=0.499) [5], this compound is a strategic starting point for kinase-focused medicinal chemistry. The pyridazine core is a recognized kinase hinge-binding motif, and the 6-chloro substituent provides a synthetic handle for diversification via nucleophilic aromatic substitution or cross-coupling reactions . Procurement is justified for fragment-based screening libraries or scaffold-hopping initiatives from established kinase inhibitor chemotypes.

Agrochemical Intermediate for Herbicide Development

Substituted pyridazines, particularly 4-carboxylate derivatives, are established intermediates for herbicidal and fungicidal compounds [5]. Patent literature describes processes for preparing substituted pyridazines, including 6-chloro derivatives, as key building blocks for agrochemical active ingredients [5]. The compound's chloro and ester functionalities enable subsequent functionalization to generate diverse pyridazine-based herbicidal candidates. Researchers in crop protection should consider this compound for structure-activity relationship studies targeting weed control .

Synthetic Methodology Development Using Pyridazine Scaffolds

The compound serves as an excellent substrate for developing and validating novel synthetic methodologies, including alkylation reactions with nitroalkanes as described in foundational pyridazine chemistry literature [5]. The presence of both electron-deficient (chloro) and nucleophilic (hydroxyl) sites on the pyridazine ring enables exploration of regioselective transformations. The high commercial purity (≥98%) ensures that reaction outcomes are not confounded by impurities, making this compound suitable for mechanistic studies and reaction optimization protocols.

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